N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a benzyl group, three methyl groups, a phenyl group, and a sulfonamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring For instance, the benzyl group can be introduced via N-alkylation using benzyl halides, while the sulfonamide group can be added through sulfonation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-thiol
- N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-phosphate
Uniqueness
N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical properties and potential biological activities. Compared to similar compounds with different functional groups (e.g., carboxamide, thiol, phosphate), the sulfonamide group can enhance the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-benzyl-N,3,5-trimethyl-1-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H21N3O2S/c1-15-19(16(2)22(20-15)18-12-8-5-9-13-18)25(23,24)21(3)14-17-10-6-4-7-11-17/h4-13H,14H2,1-3H3 |
InChI Key |
UFXYERABGZBEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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